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Compound of Interest

Compound Name: Notum pectinacetylesterase-1

Cat. No.: B10805817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

expression and purification of recombinant Notum pectinacetylesterase-1 (Notum-1), a key

regulator of Wnt signaling pathways. The methodologies described herein are essential for

producing high-quality, active Notum-1 for structural biology, inhibitor screening, and functional

studies.

Introduction
Notum is a highly conserved secreted carboxylesterase that negatively regulates the Wnt

signaling pathway.[1] It achieves this by removing an essential palmitoleate group from Wnt

proteins, rendering them inactive.[1][2] Given its crucial role in cellular processes and its

implication in diseases such as cancer and neurodegenerative disorders, Notum has emerged

as a significant drug target. The production of pure, active recombinant Notum is therefore

critical for research and drug development efforts.

This document outlines protocols for the expression of recombinant Notum in both mammalian

(HEK293 cells) and prokaryotic (E. coli) systems, followed by detailed purification procedures.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10805817?utm_src=pdf-interest
https://www.benchchem.com/product/b10805817?utm_src=pdf-body
https://static.igem.org/mediawiki/2018/4/41/T--Lethbridge--his-tagged.pdf
https://static.igem.org/mediawiki/2018/4/41/T--Lethbridge--his-tagged.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8365597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10805817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The choice of expression system significantly impacts the yield, purity, and post-translational

modifications of the recombinant protein. Below is a summary of quantitative data for

recombinant human Notum produced in different systems.

Expression
System

Affinity Tag
Purification
Method(s)

Purity
Activity
(ED50)

Reference

HEK293S

GNTI-

N-terminal

His-tag

Immobilized

Metal Affinity

Chromatogra

phy (IMAC),

Size-

Exclusion

Chromatogra

phy (SEC)

>95% Not specified [2]

CHO Cells Not specified Not specified >95% 0.1-0.6 µg/mL
Novus

Biologicals

E. coli
N-terminal

6xHis tag

Affinity

Purification
>85% Not specified Cusabio

E. coli His-ABP-tag Purified >80% Not specified

Thermo

Fisher

Scientific

Wheat Germ
N-terminal

GST-tag
Not specified Not specified Not specified Abcam

Signaling Pathway
Notum functions as a negative feedback inhibitor in the Wnt signaling pathway. Wnt proteins,

once palmitoylated by Porcupine in the endoplasmic reticulum, are secreted and bind to

Frizzled (FZD) and LRP5/6 co-receptors on the cell surface. This binding initiates a signaling

cascade that leads to the stabilization of β-catenin, its translocation to the nucleus, and the

activation of target gene transcription. Notum, which is often a transcriptional target of Wnt

signaling, is also secreted and acts extracellularly to deacetylate Wnt proteins, thus preventing

their interaction with the receptor complex and dampening the signal.
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Caption: Notum-mediated regulation of the Wnt signaling pathway.

Experimental Protocols
Experimental Workflow Overview
The general workflow for producing recombinant Notum-1 involves several key stages: cloning

the gene of interest into a suitable expression vector, expressing the protein in a chosen host

system, harvesting and lysing the cells (or collecting the conditioned medium for secreted

proteins), and purifying the target protein using a series of chromatography steps.
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Caption: General workflow for recombinant Notum-1 production.
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Protocol 1: Expression and Purification of His-tagged
Human Notum from HEK293 Cells
This protocol is adapted from a method used for producing Notum for structural and functional

studies.[2]

1.1. Vector Construction and Expression

Cloning: The human Notum enzyme core sequence (e.g., amino acids 81-451) is cloned into

a mammalian expression vector suitable for secreted proteins (e.g., pNeo_sec),

incorporating an N-terminal His-tag.

Cell Line: A stable HEK293S GNTI- cell line is recommended for producing protein for

crystallization to ensure homogeneous glycosylation. For functional assays, transient

transfection of HEK293T cells can be used.

Cell Culture:

Expand HEK293 cells in appropriate culture vessels (e.g., roller bottles).

Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum

and antibiotics.

For stable cell lines, select and maintain the cells according to the vector's resistance

marker.

For transient expression, transfect the cells with the expression vector using a suitable

transfection reagent.

Harvesting: Collect the conditioned medium containing the secreted His-tagged Notum

protein.

1.2. Purification

Preparation of Conditioned Medium:

Clarify the collected medium by centrifugation to remove cells and debris.
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Dialyze the conditioned medium against a binding buffer (e.g., PBS, pH 7.4).

Immobilized Metal Affinity Chromatography (IMAC):

Equilibrate a HisTrap Excel column (or similar Ni-NTA resin) with binding buffer (PBS, pH

7.4).[2]

Load the dialyzed conditioned medium onto the column.

Wash the column with the binding buffer containing a low concentration of imidazole (e.g.,

20 mM imidazole in PBS) to remove non-specifically bound proteins.[2]

Elute the His-tagged Notum protein with an elution buffer containing a high concentration

of imidazole (e.g., 300 mM imidazole in PBS).[2]

Size-Exclusion Chromatography (SEC):

Concentrate the eluted fractions from the IMAC step.

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable

buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl).[2]

Load the concentrated protein onto the SEC column to separate Notum from remaining

impurities and aggregates.

Collect fractions corresponding to the monomeric Notum peak.

Analysis and Storage:

Assess the purity of the final protein sample by SDS-PAGE.

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

Store the purified protein at -80°C in appropriate aliquots.

Protocol 2: Expression and Purification of His-tagged
Human Notum from E. coli
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This protocol provides a general framework for the expression and purification of His-tagged

Notum from a prokaryotic host, based on standard methods for His-tagged protein purification.

2.1. Vector Construction and Expression

Cloning: Clone the cDNA of human Notum into a bacterial expression vector (e.g., a pET

series vector) that includes a sequence for an N-terminal 6xHis-tag.

Host Strain: Transform the expression vector into a suitable E. coli expression strain, such as

BL21(DE3).

Expression:

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C

with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or

overnight to promote proper protein folding.

Harvesting: Harvest the bacterial cells by centrifugation and store the cell pellet at -80°C.

2.2. Purification

Cell Lysis (Native Conditions):

Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl,

10 mM imidazole, pH 8.0).

Add lysozyme (to 1 mg/ml) and incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to disrupt the cells and shear the DNA.

Clarify the lysate by centrifugation at high speed (e.g., >10,000 x g) for 20-30 minutes at

4°C.

Immobilized Metal Affinity Chromatography (IMAC):
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Equilibrate a Ni-NTA resin with lysis buffer.

Load the clarified lysate onto the resin.

Wash the resin with a wash buffer containing a slightly higher concentration of imidazole

(e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove

contaminants.

Elute the His-tagged Notum protein with an elution buffer containing a high concentration

of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

Further Purification (Optional):

If higher purity is required, the eluted fractions can be further purified by size-exclusion

chromatography as described in Protocol 1.3.

Analysis and Storage:

Analyze the purity of the fractions by SDS-PAGE.

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with

glycerol).

Store the purified protein at -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b10805817#recombinant-notum-
pectinacetylesterase-1-expression-and-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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